7-Chlorooxazolo[4,5-c]pyridine
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Overview
Description
7-Chlorooxazolo[4,5-c]pyridine: is a heterocyclic compound with the molecular formula C6H3ClN2O . It is characterized by a fused ring system consisting of an oxazole ring and a pyridine ring, with a chlorine atom attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyridine derivatives under specific conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chlorooxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazolo[4,5-c]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
7-Chlorooxazolo[4,5-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including kinase inhibitors and antiviral agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of various biological pathways and molecular targets, contributing to the understanding of disease mechanisms and the development of new treatments.
Mechanism of Action
The mechanism of action of 7-Chlorooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Oxazolo[5,4-d]pyrimidines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and the presence of additional functional groups.
Isoxazolo[5,4-b]pyridines: These compounds have a similar structure but with different ring fusion patterns and substituents.
Uniqueness: 7-Chlorooxazolo[4,5-c]pyridine is unique due to the specific position of the chlorine atom and the fused ring system, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H3ClN2O |
---|---|
Molecular Weight |
154.55 g/mol |
IUPAC Name |
7-chloro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H |
InChI Key |
AZKBHPCSPFAZSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)OC=N2 |
Origin of Product |
United States |
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